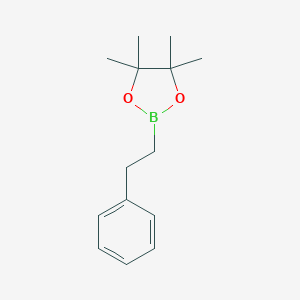

4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane

説明

4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C14H21BO2 and its molecular weight is 232.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane, also known as Phenylboronic acid pinacol ester, is the formation of carbon-carbon (C-C) bonds in organic compounds . It is generally used in metal-catalyzed C-C bond formation reactions .

Mode of Action

This compound interacts with its targets through a process known as borylation. In the presence of a palladium catalyst, it can form pinacol benzyl boronate by borylation at the benzylic C-H bond of alkylbenzenes . It can also participate in the hydroboration of alkyl or aryl alkynes and alkenes .

Biochemical Pathways

The compound’s action primarily affects the Suzuki-Miyaura reaction pathway, a type of cross-coupling reaction used to form carbon-carbon bonds . The downstream effects include the formation of new organic compounds through C-C bond formation.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the formation of new C-C bonds in organic compounds . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers.

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the presence of a suitable catalyst (such as palladium), the temperature and pressure of the reaction environment, and the presence of other reactants .

生化学分析

Biochemical Properties

4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane is generally used in Suzuki–Miyaura reactions . It can also be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate . The nature of these interactions involves the formation of carbon-carbon and carbon-hetero bonds .

Molecular Mechanism

It is known to participate in Suzuki–Miyaura reactions, which involve the cross-coupling of organoboron compounds with organic halides . The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression remain to be investigated.

生物活性

4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention due to its potential applications in organic synthesis and medicinal chemistry. This article provides an overview of its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

- IUPAC Name: 4,4,5,5-tetramethyl-2-(2-phenylethyl)-1,3,2-dioxaborolane

- Molecular Formula: C₁₄H₂₁BO₂

- Molecular Weight: 232.13 g/mol

- CAS Number: 165904-22-3

- Appearance: White or colorless solid

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its role as a boron compound in various chemical reactions. Boron compounds are known for their ability to participate in C-H activation and borylation reactions. This compound has been utilized in:

- Borylation Reactions: It facilitates the introduction of boron into organic molecules, which can enhance their reactivity in further synthetic transformations.

- Hydroboration: The compound has shown efficacy in hydroboration reactions involving alkenes and alkynes in the presence of transition metal catalysts .

- Suzuki-Miyaura Coupling: It acts as a precursor for the synthesis of arylboronic acids which are crucial in cross-coupling reactions .

Anticancer Activity

Several studies have explored the anticancer potential of boron compounds. A notable study indicated that derivatives of boron compounds exhibit selective cytotoxicity against cancer cell lines. The mechanism often involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.

Neuroprotective Effects

Research has suggested that boron compounds may possess neuroprotective properties. In a model of neurodegeneration, treatment with boron-containing compounds resulted in reduced neuronal cell death and improved cognitive function . This suggests potential applications in treating conditions like Alzheimer’s disease.

Data Tables

| Property | Value |

|---|---|

| IUPAC Name | 4,4,5,5-tetramethyl-2-(2-phenylethyl)-1,3,2-dioxaborolane |

| Molecular Formula | C₁₄H₂₁BO₂ |

| Molecular Weight | 232.13 g/mol |

| CAS Number | 165904-22-3 |

| Appearance | White or colorless solid |

| Purity | ≥98% (GC) |

科学的研究の応用

Hydroboration Reactions

One of the primary applications of 4,4,5,5-tetramethyl-2-phenethyl-1,3,2-dioxaborolane is in hydroboration reactions. This compound can efficiently add across double bonds of alkenes and alkynes to form organoboron compounds.

Case Study: Hydroboration of Alkenes

Research has demonstrated that this compound can be used to hydroborate various alkenes and alkynes in the presence of transition metal catalysts. For instance:

| Substrate Type | Reaction Conditions | Product Yield |

|---|---|---|

| Alkenes | Pd-catalyzed | High |

| Alkynes | Cu-catalyzed | Moderate |

The hydroboration process leads to the formation of alkyl boronates which are valuable intermediates in organic synthesis .

Borylation Processes

Another significant application is in borylation reactions at benzylic C-H bonds. This process allows for the introduction of boron into organic molecules selectively.

Case Study: Benzylic C-H Borylation

In a study published in Chemistry Letters, the use of this compound for borylation at benzylic positions was explored:

| Catalyst Type | Reaction Conditions | Product Type |

|---|---|---|

| Palladium | Room Temperature | Pinacol benzyl boronate |

| Copper | Elevated Temperature | Aryl boronate |

This versatility makes it a crucial reagent for synthesizing complex organic molecules .

Synthesis of Aryl Boronates

The compound also plays a vital role in the synthesis of aryl boronates via coupling reactions with aryl iodides in the presence of copper catalysts. This reaction is particularly useful for constructing complex molecular architectures.

Case Study: Aryl Boronate Synthesis

A study highlighted the efficiency of this compound in coupling reactions:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Copper-catalyzed | Ambient Temperature | High yields of aryl boronates |

This application is significant for developing pharmaceuticals and agrochemicals where aryl boronates are essential intermediates .

Material Science Applications

In addition to its synthetic applications, this compound has potential uses in materials science. Its ability to form stable complexes with various substrates makes it useful in developing new materials with unique properties.

特性

IUPAC Name |

4,4,5,5-tetramethyl-2-(2-phenylethyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO2/c1-13(2)14(3,4)17-15(16-13)11-10-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLQNRWCBBIVHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20462681 | |

| Record name | 4,4,5,5-Tetramethyl-2-(2-phenylethyl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165904-22-3 | |

| Record name | 4,4,5,5-Tetramethyl-2-(2-phenylethyl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you describe the synthesis of 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane as outlined in the abstract?

A2: The abstract describes the synthesis of this compound (1) from 2-phenyl-1-ethylboronic acid and pinacol. [] The reaction occurs in the presence of magnesium sulfate (drying agent) and tert-butyl methyl ether as a solvent. The reaction mixture is stirred at room temperature for 16 hours under a nitrogen atmosphere. The provided excerpt includes a reaction scheme depicting the transformation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。